molecular formula C9H11NO2 B14491126 2-Pyridinecarboxylic acid, 1-methylethyl ester CAS No. 65395-55-3

2-Pyridinecarboxylic acid, 1-methylethyl ester

Cat. No.: B14491126
CAS No.: 65395-55-3
M. Wt: 165.19 g/mol
InChI Key: OBAAHRHIKSNBCU-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 1-methylethyl ester is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is esterified with 1-methylethyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyridinecarboxylic acid, 1-methylethyl ester can be synthesized through esterification reactions. One common method involves reacting 2-pyridinecarboxylic acid with 1-methylethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Pyridinecarboxylic acid, 1-methylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-pyridinecarboxylic acid, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid, methyl ester: This compound has a similar structure but with a methyl ester group instead of a 1-methylethyl ester group.

    2-Pyridinecarboxylic acid, ethyl ester: Similar to the methyl ester, but with an ethyl ester group.

    Picolinic acid: The parent compound without esterification.

Uniqueness

2-Pyridinecarboxylic acid, 1-methylethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the 1-methylethyl group can also affect its solubility and stability compared to other esters.

Properties

IUPAC Name

propan-2-yl pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-5-3-4-6-10-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAAHRHIKSNBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477343
Record name 2-Pyridinecarboxylic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65395-55-3
Record name 2-Pyridinecarboxylic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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